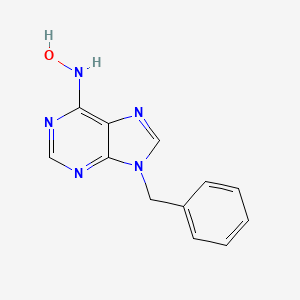![molecular formula C13H10N2O4S B14653228 2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene CAS No. 53827-86-4](/img/structure/B14653228.png)
2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene is an organic compound characterized by the presence of nitro groups and a sulfanyl linkage between two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-4-[(2-nitrophenyl)sulfanyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro groups can yield amines, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the benzene rings .
Aplicaciones Científicas De Investigación
2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the sulfanyl linkage may influence the compound’s binding affinity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-nitrobenzene: Lacks the sulfanyl linkage and additional nitro group, making it less complex.
2,5-Dinitrotoluene: Contains two nitro groups but lacks the sulfanyl linkage.
2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene: Similar structure but with a trifluoroethyl group instead of the nitrophenyl sulfanyl group.
Uniqueness
2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene is unique due to the presence of both nitro groups and a sulfanyl linkage, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
53827-86-4 |
|---|---|
Fórmula molecular |
C13H10N2O4S |
Peso molecular |
290.30 g/mol |
Nombre IUPAC |
2-methyl-1-nitro-4-(2-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H10N2O4S/c1-9-8-10(6-7-11(9)14(16)17)20-13-5-3-2-4-12(13)15(18)19/h2-8H,1H3 |
Clave InChI |
SONYBFRPFCETSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)SC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



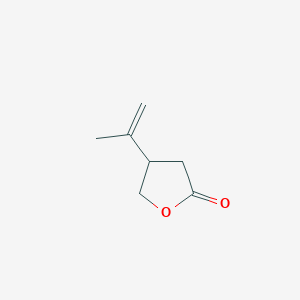
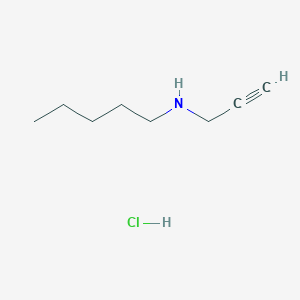
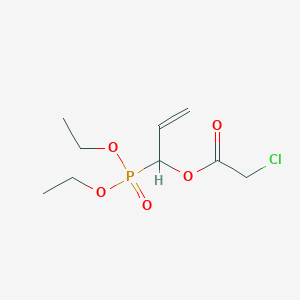
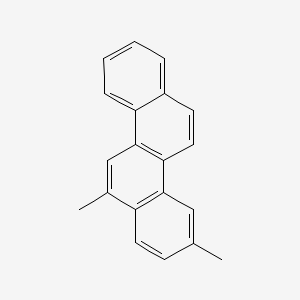
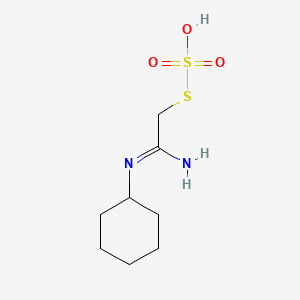
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)



